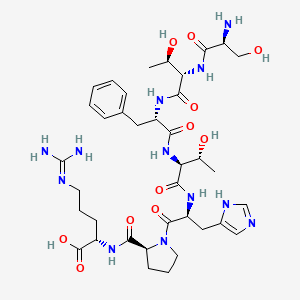
H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH is a peptide consisting of the amino acids serine, threonine, phenylalanine, threonine, histidine, proline, and arginine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
Peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Peptides play essential roles in cell signaling, immune responses, and enzyme functions.
Medicine: Peptides are used as therapeutic agents for treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of new materials, cosmetics, and food additives.
作用機序
The mechanism of action of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit various signaling pathways, leading to specific biological responses.
類似化合物との比較
Similar Compounds
H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH: is similar to other peptides with sequences containing serine, threonine, phenylalanine, histidine, proline, and arginine.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for treating type 2 diabetes.
Exenatide: Another glucagon-like peptide-1 receptor agonist used for diabetes management.
Uniqueness
The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interactions with molecular targets, making it distinct from other peptides.
特性
CAS番号 |
683750-69-8 |
|---|---|
分子式 |
C37H56N12O11 |
分子量 |
844.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H56N12O11/c1-19(51)28(47-30(53)23(38)17-50)33(56)45-25(14-21-8-4-3-5-9-21)31(54)48-29(20(2)52)34(57)46-26(15-22-16-41-18-43-22)35(58)49-13-7-11-27(49)32(55)44-24(36(59)60)10-6-12-42-37(39)40/h3-5,8-9,16,18-20,23-29,50-52H,6-7,10-15,17,38H2,1-2H3,(H,41,43)(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,59,60)(H4,39,40,42)/t19-,20-,23+,24+,25+,26+,27+,28+,29+/m1/s1 |
InChIキー |
HXLSRERRXQGKIE-GOUQEUAPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)
![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
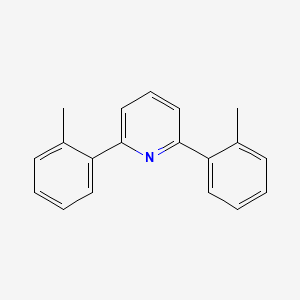

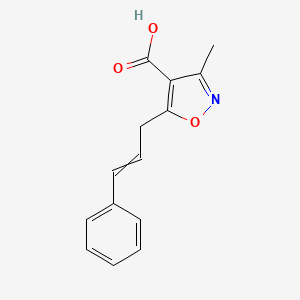
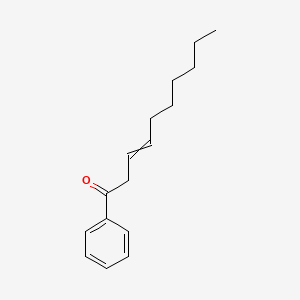
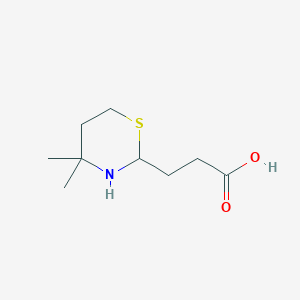
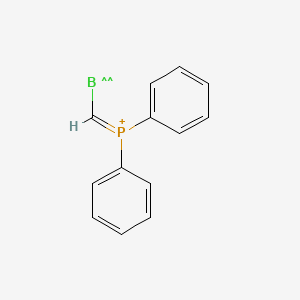
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
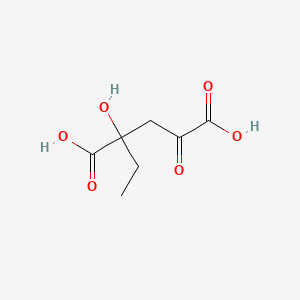


![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
